molecular formula C22H24N2O5S B2570621 ethyl 4-{2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamido}benzoate CAS No. 850932-52-4

ethyl 4-{2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamido}benzoate

Cat. No.: B2570621
CAS No.: 850932-52-4
M. Wt: 428.5
InChI Key: XWEMXFIUBXDUDS-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamido}benzoate is a complex organic compound that features an indole moiety, a sulfonyl group, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamido}benzoate typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylated indole with ethyl 4-aminobenzoate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the sulfonylation step and the coupling reaction, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4-{2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamido}benzoate can be compared with other indole derivatives and sulfonylated compounds:

    Similar Compounds: Indole-3-acetic acid, indole-3-carbinol, sulfonylureas.

    Uniqueness: The combination of the indole moiety, sulfonyl group, and benzoate ester in a single molecule provides unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[[2-(1-propylindol-3-yl)sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-3-13-24-14-20(18-7-5-6-8-19(18)24)30(27,28)15-21(25)23-17-11-9-16(10-12-17)22(26)29-4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEMXFIUBXDUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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